molecular formula C25H20N2OS B11656018 3-methyl-5-phenyl-1-[(2E)-3-phenylprop-2-enoyl]-4-(phenylthio)-1H-pyrazole

3-methyl-5-phenyl-1-[(2E)-3-phenylprop-2-enoyl]-4-(phenylthio)-1H-pyrazole

Cat. No.: B11656018
M. Wt: 396.5 g/mol
InChI Key: CUTPQQRMNGXLGR-ISLYRVAYSA-N
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Description

3-methyl-5-phenyl-1-[(2E)-3-phenylprop-2-enoyl]-4-(phenylthio)-1H-pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-phenyl-1-[(2E)-3-phenylprop-2-enoyl]-4-(phenylthio)-1H-pyrazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under mild conditions . The reaction conditions often include the use of catalysts such as silver or copper salts to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-phenyl-1-[(2E)-3-phenylprop-2-enoyl]-4-(phenylthio)-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include oxidized pyrazoles, reduced pyrazole derivatives, and various substituted pyrazoles depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-methyl-5-phenyl-1-[(2E)-3-phenylprop-2-enoyl]-4-(phenylthio)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s pyrazole core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-5-phenyl-1-[(2E)-3-phenylprop-2-enoyl]-4-(phenylthio)-1H-pyrazole is unique due to its multiple phenyl groups and the presence of a phenylthio substituent. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C25H20N2OS

Molecular Weight

396.5 g/mol

IUPAC Name

(E)-1-(3-methyl-5-phenyl-4-phenylsulfanylpyrazol-1-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C25H20N2OS/c1-19-25(29-22-15-9-4-10-16-22)24(21-13-7-3-8-14-21)27(26-19)23(28)18-17-20-11-5-2-6-12-20/h2-18H,1H3/b18-17+

InChI Key

CUTPQQRMNGXLGR-ISLYRVAYSA-N

Isomeric SMILES

CC1=NN(C(=C1SC2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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